1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Overview
Description
1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is a complex organic compound with the molecular formula C15H18N6O. This compound belongs to the class of naphthyridines, which are characterized by their fused pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the naphthyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it suitable for use in materials science and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile can be compared with other naphthyridine derivatives, such as 1,8-diamino-2,7-naphthyridine and 1,8-diamino-3-methoxy-2,7-naphthyridine. These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-22-11-7-9-10(8-16)15(21-5-3-2-4-6-21)20-14(18)12(9)13(17)19-11/h7H,2-6H2,1H3,(H2,17,19)(H2,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZUROOVLDITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCCCC3)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327505 | |
Record name | 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID3717110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380570-19-4 | |
Record name | 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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